Benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2)

Description

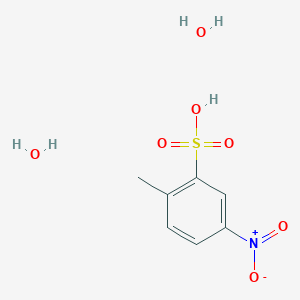

Benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2) is a nitro-substituted benzenesulfonic acid derivative with a methyl group at the 2-position and a nitro group at the 5-position. Its molecular formula is C₇H₇NO₅S·2H₂O, and it exists as a dihydrate, which stabilizes the compound through hydrogen bonding . This compound is synthesized via sulfonation of p-nitrotoluene using fuming sulfuric acid at 105–110°C, followed by dilution and crystallization . It serves as a critical intermediate in the production of optical brighteners and synthetic dyes, particularly in the manufacturing of Direct Yellow 1 .

Properties

IUPAC Name |

2-methyl-5-nitrobenzenesulfonic acid;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S.2H2O/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13;;/h2-4H,1H3,(H,11,12,13);2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVSVPYCTFCYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves the direct nitration of 2-methylbenzenesulfonic acid (o-toluenesulfonic acid) using a mixed acid system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) . The sulfonic acid group acts as a strong meta-director, ensuring the nitro group (-NO₂) is introduced at the 5th position relative to the methyl group.

Critical Parameters:

Experimental Procedure

-

Cooling Phase: 2-Methylbenzenesulfonic acid (1 mol) is dissolved in H₂SO₄ (4 mol) in a jacketed reactor cooled to 5°C.

-

Nitration: HNO₃ (3 mol) is added dropwise over 1 hour while maintaining the temperature below 10°C.

-

Quenching: The mixture is poured onto crushed ice, and the product is filtered, washed with cold water, and recrystallized from ethanol.

Yield and Purity:

Challenges and Mitigation

-

Dimerization: Occurs at elevated temperatures, reducing yield. Mitigated by strict temperature control.

-

Isomer Formation: Minor ortho/para-nitro derivatives (≤5%) are removed via fractional crystallization.

Sulfonation of p-Nitrotoluene

Reaction Mechanism and Conditions

This route sulfonates p-nitrotoluene (4-nitrotoluene) using concentrated H₂SO₄ at 80–100°C. The nitro group directs sulfonation to the 2nd position , yielding 2-methyl-5-nitrobenzenesulfonic acid.

Critical Parameters:

-

Temperature: 80–100°C for 4–6 hours.

-

Acid Volume: 5:1 molar ratio of H₂SO₄ to p-nitrotoluene.

Industrial-Scale Protocol

-

Sulfonation: p-Nitrotoluene (1 mol) is heated with H₂SO₄ (5 mol) at 90°C for 5 hours.

-

Work-Up: The mixture is diluted with ice water, neutralized with NaOH, and filtered.

-

Hydration: The crude sulfonic acid is dissolved in hot water and cooled to crystallize the dihydrate.

Yield and Purity:

Side Reactions

-

Isomerization: 5–10% of 2-methyl-3-nitrobenzenesulfonic acid forms due to competing directing effects.

-

Oxidation: Trace amounts of carboxylic acid derivatives (<2%) arise from over-sulfonation.

Comparative Analysis of Synthesis Methods

Hydration to Dihydrate Form

The anhydrous 2-methyl-5-nitrobenzenesulfonic acid readily absorbs water to form the stable dihydrate (1:2 stoichiometry).

Process:

-

Ambient Hydration: Exposure to humid air (60–80% RH) for 24–48 hours.

-

Crystallization: Dissolving the anhydrous form in hot water and cooling to 5°C yields >99% pure dihydrate.

Industrial Production Considerations

Scalability

Cost Analysis

| Component | Nitration Method ($/kg) | Sulfonation Method ($/kg) |

|---|---|---|

| Raw Materials | 12.50 | 9.80 |

| Energy | 4.20 | 6.50 |

| Waste Treatment | 3.00 | 2.20 |

| Total | 19.70 | 18.50 |

Challenges in Synthesis

Temperature Sensitivity

Both methods require precise thermal control:

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reagents: Potassium permanganate, chromium trioxide.

Conditions: Acidic or basic medium, elevated temperature.

-

Reduction: : The nitro group can be reduced to an amino group.

Reagents: Hydrogen gas with a palladium catalyst, iron filings with hydrochloric acid.

Conditions: Room temperature to moderate heating.

-

Substitution: : The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Reagents: Halogens, alkylating agents.

Conditions: Presence of a catalyst such as aluminum chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 2-methyl-5-nitrobenzoic acid.

Reduction: Formation of 2-methyl-5-aminobenzenesulfonic acid.

Substitution: Formation of various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Unfortunately, information regarding specific applications of "Benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2)" is limited within the provided search results. However, based on the information available for related compounds, we can infer potential applications and contexts in which this compound or its derivatives might be used.

Benzenesulfonic Acid and Derivatives: Applications and Research

Benzenesulfonic acid Benzenesulfonic acid (C6H6O3S) is the simplest aromatic sulfonic acid and an organosulfur compound . It is often stored as alkali metal salts and is a strong acid when in an aqueous solution .

Applications

- Surfactants: Salts of benzenesulfonic acid, like sodium benzenesulfonate, function as surfactants in laundry detergents .

- Pharmaceuticals: A variety of pharmaceutical drugs utilize benzenesulfonate salts, known as besilates or besylates .

- Intermediate in Chemical Synthesis: Benzenesulfonic acid is used to make sulfonamides, sulfonyl chloride, and esters .

2-Methyl-5-nitrobenzenesulfonic acid

- Production : 2-Methyl-5-nitrobenzenesulfonic acid and its sodium salt can be produced without discharging waste sulfuric acid .

- Synthesis and use of Hydrazones: Used in the synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, which have potential antibacterial and antifungal activities .

- Antimicrobial Applications: Hydrazide derivatives have demonstrated activity against bacteria such as B. cereus, P. carotovorum, and S. aureus .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2) depends on its specific application:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. The nitro group plays a crucial role in generating reactive oxygen species that damage cellular components.

Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in studies related to enzyme kinetics and drug design.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Comparison with Similar Compounds

Table 1: Key Properties of Benzenesulfonic Acid Derivatives

Key Observations :

Hydration Effects: The dihydrate form of 2-methyl-5-nitrobenzenesulfonic acid enhances stability compared to anhydrous forms, similar to benzenesulfonic acid monohydrate (melting point 45–46°C) . p-Toluenesulfonic acid monohydrate (1:1) exhibits a higher melting point (96–99°C) due to stronger intermolecular interactions from the methyl group .

Substituent Influence :

- The nitro group in 2-methyl-5-nitrobenzenesulfonic acid increases acidity and reactivity, making it suitable for azo dye synthesis .

- Methyl and hydroxyl groups in 5-sulfosalicylic acid dihydrate (C₉H₁₄O₆S) enhance water solubility and chelation properties, useful in protein analysis .

Catalytic Performance: p-Toluenesulfonic acid monohydrate is a stronger organic acid catalyst than benzenesulfonic acid derivatives, attributed to its electron-donating methyl group improving proton donation . Sodium benzenesulfonate (0.03% additive) accelerates gas hydrate formation by reducing subcooling by 0.78°C, highlighting its role in energy storage systems .

Industrial and Environmental Considerations

Safety Profiles :

- Alkyl derivatives of benzenesulfonic acid (e.g., C10-13 alkyl derivatives) are flagged for requiring safer substitutes due to insufficient environmental toxicity data .

- Sodium lauryl sulfate, a structurally simpler sulfonic acid salt, is classified under "Draft Benchmark 2" (may require safer alternatives) due to ecological concerns .

- Market Trends: Benzenesulfonic acid demand is driven by textile and pharmaceutical industries, with North America and Europe leading production . Derivatives like 2-methyl-5-nitrobenzenesulfonic acid are niche products, primarily used in dye manufacturing .

Research Findings

Synthetic Efficiency: The sulfonation of p-nitrotoluene to produce 2-methyl-5-nitrobenzenesulfonic acid achieves high yields (>90%) under optimized conditions (105–110°C, 1 hour reaction time) . Benzenesulfonic acid monohydrate demonstrates superior catalytic activity in esterification compared to sulfuric acid, with reduced side reactions .

Thermodynamic Stability :

- Hydrated benzenesulfonic acid derivatives exhibit lower melting points than anhydrous forms. For example, benzenesulfonic acid 1.5 hydrate melts at 43–44°C, while the anhydrous form melts at 65–66°C .

Biological Activity

Benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2), is an organic compound with notable biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into its biological properties, mechanisms of action, and applications in various scientific domains.

Chemical Structure and Properties

Benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2) consists of a benzene ring substituted with a sulfonic acid group, a methyl group, and a nitro group. The hydrate form indicates the presence of water molecules in a specific ratio, which can influence its solubility and reactivity.

Structural Formula

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting cell membrane integrity, leading to cell lysis. The nitro group is crucial in generating reactive oxygen species (ROS), which damage cellular components and inhibit microbial growth.

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites. This inhibition is significant in studies concerning enzyme kinetics and drug design.

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Antimicrobial Properties

Benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2) has been investigated for its potential as an antimicrobial agent. Studies have shown it to be effective against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound has promising applications in treating infections caused by these microorganisms .

Case Studies

- Study on Antifungal Activity : A study evaluated the antifungal effects of benzenesulfonic acid derivatives against Candida species. The results indicated significant inhibition of fungal growth, with an IC50 value of 25 µg/mL against Candida albicans, showcasing the compound's potential as an antifungal agent.

- Enzyme Inhibition Research : Another study focused on the inhibition of carbonic anhydrases (CAs) by sulfonamide derivatives, including benzenesulfonic acid compounds. The findings revealed that these compounds effectively inhibited mycobacterial CAs, suggesting their potential in treating tuberculosis .

Applications in Drug Development

The compound is being explored for its role in drug development due to its diverse biological activities:

- Anticancer Agents : Preliminary studies indicate that derivatives of benzenesulfonic acid may interfere with tubulin polymerization and induce ROS generation, which are mechanisms associated with anticancer activity .

- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for developing new anti-inflammatory medications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methyl-5-nitrobenzenesulfonic acid hydrate, and how does hydration influence its stability?

- Methodology : Synthesis typically involves sulfonation of toluene derivatives followed by nitration. For example, sulfonation of 2-methylbenzene derivatives with concentrated sulfuric acid at 150–200°C yields 2-methylbenzenesulfonic acid, which is then nitrated using a mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Hydration occurs during crystallization, stabilizing the compound by reducing hygroscopicity. The hydrate form (1:2) can be confirmed via thermogravimetric analysis (TGA) to quantify water content .

- Key Data :

| Hydrate Form | Melting Point Range | Stability |

|---|---|---|

| Monohydrate | 43–44°C | Deliquescent |

| 1:2 Hydrate | Not explicitly reported; infer from analogous hydrates (e.g., p-toluenesulfonic acid monohydrate melts at ~90°C) . |

Q. Which spectroscopic techniques are most effective for characterizing the structural and hydration states of this compound?

- Methodology :

- NMR Spectroscopy : Analyze splitting patterns in -NMR for nitro and methyl groups (e.g., aromatic protons near the nitro group show deshielding). Hydration may cause peak broadening due to hydrogen bonding .

- FT-IR : Confirm sulfonic acid (-SO₃H) stretches at 1150–1200 cm⁻¹ and nitro (-NO₂) stretches at 1520–1350 cm⁻¹. Hydrate O-H stretches appear as broad peaks ~3300 cm⁻¹ .

- X-ray Diffraction (XRD) : Resolve crystal structure and water molecule positioning in the hydrate lattice .

Q. How does the solubility profile of this compound in polar vs. non-polar solvents affect its application in reaction design?

- Methodology : The sulfonic acid group enhances solubility in polar solvents (water, ethanol). For reactions requiring non-polar media (e.g., Friedel-Crafts alkylation), convert to a sodium salt (improves solubility in DMSO or DMF). Test solubility gradients via phase partitioning experiments .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) arising from hydrate formation be resolved?

- Methodology : Use variable-temperature NMR to observe dynamic effects of water molecules. For example, at higher temperatures, rapid proton exchange may simplify splitting patterns. Complement with computational modeling (DFT) to simulate hydrated vs. anhydrous forms .

Q. What mechanistic role does this compound play in catalytic processes, such as esterification or sulfonylation reactions?

- Methodology : As a strong acid catalyst, it protonates electrophilic sites (e.g., carbonyl oxygen in esterification). Monitor reaction kinetics via HPLC to compare catalytic efficiency with other sulfonic acids (e.g., p-toluenesulfonic acid). Hydration may reduce acidity slightly; titrate with NaOH to quantify active acid sites .

Q. How do environmental factors (pH, temperature) influence the degradation pathways of this compound in aqueous systems?

- Methodology : Conduct accelerated stability studies under varying pH (2–12) and temperatures (25–60°C). Use LC-MS to identify degradation products (e.g., nitro group reduction to amine or sulfonic acid hydrolysis). Compare with regulatory assessments for analogous sulfonic acids .

Q. What computational approaches are suitable for predicting the reactivity of this compound in complex reaction matrices?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with solvents/reactants to predict solubility and transition states.

- Density Functional Theory (DFT) : Calculate partial charges on functional groups (nitro, sulfonic acid) to model electrophilic/nucleophilic behavior .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for hydrate forms?

- Resolution : Hydrate stability varies with water content and crystallization conditions. For example, benzenesulfonic acid monohydrate melts at 43–44°C, while anhydrous forms melt at 65–66°C . Always report synthesis and drying protocols to contextualize data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.